Product packaging for Cryptocaryone(Cat. No.:CAS No. 39012-05-0)

Cryptocaryone

Cat. No.: B1250406
CAS No.: 39012-05-0
M. Wt: 282.29 g/mol
InChI Key: PTLQMLWEJRHXDU-VHIARPGFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cryptocaryone is a bioactive dihydrochalcone natural product isolated from various Cryptocarya species . This compound has demonstrated significant, broad-spectrum antiproliferation activity across diverse cancer cell lines, positioning it as a promising candidate for oncology research . Its primary mechanism of action is initiated by the rapid generation of reactive oxygen species (ROS) and mitochondrial superoxide, leading to oxidative stress within cancer cells . This oxidative stress triggers mitochondrial dysfunction, characterized by the destruction of the mitochondrial membrane potential and an increase in mitochondrial mass . The compromised mitochondria activate the intrinsic apoptotic pathway, evidenced by the cleavage of key executioner proteins such as Poly (ADP-ribose) polymerase (PARP) and caspase-3 . Research also confirms that this compound induces G2/M cell cycle arrest and promotes DNA damage, as identified by the formation of γH2AX foci and 8-hydroxy-2'-deoxyguanosine adducts . Furthermore, studies in hepatocellular carcinoma models indicate an additional mechanism where this compound suppresses aerobic glycolysis by inhibiting the Akt and c-Src signaling pathways and downregulating hexokinase expression, thereby targeting the Warburg effect . The cytotoxic effects and associated mechanisms have been validated in oral, ovarian, prostate, and liver cancer models, and are shown to be dependent on oxidative stress, as the antioxidant N-acetylcysteine can rescue cells from this compound-induced death . For research purposes, this compound is supplied with a purity of >95% to >98%, as confirmed by NMR spectroscopy . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B1250406 Cryptocaryone CAS No. 39012-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39012-05-0

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(3aR,4Z,7aS)-4-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-3a,7a-dihydro-3H-1-benzofuran-2,5-dione

InChI

InChI=1S/C17H14O4/c18-13(7-6-11-4-2-1-3-5-11)17-12-10-16(20)21-15(12)9-8-14(17)19/h1-9,12,15,18H,10H2/b7-6+,17-13-/t12-,15-/m0/s1

InChI Key

PTLQMLWEJRHXDU-VHIARPGFSA-N

SMILES

C1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O

Isomeric SMILES

C1[C@H]\2[C@H](C=CC(=O)/C2=C(/C=C/C3=CC=CC=C3)\O)OC1=O

Canonical SMILES

C1C2C(C=CC(=O)C2=C(C=CC3=CC=CC=C3)O)OC1=O

Other CAS No.

39012-05-0

Synonyms

cryptocaryone

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Cryptocaryone

Advanced Chromatographic Techniques for Cryptocaryone Isolation from Natural Sources

The journey to obtaining pure this compound from its natural sources, primarily plants of the Cryptocarya genus, relies on a series of sophisticated chromatographic techniques. These methods are essential for separating the compound from a complex mixture of other plant metabolites. nih.govjsmcentral.org

Cold Methanol (B129727) Extraction and Solvent Partitioning Strategies

The initial step in isolating this compound involves extraction from the plant material. nih.gov A common method is cold methanol extraction, where the dried and powdered plant parts, such as roots or bark, are soaked in methanol at room temperature. nih.govrsc.orgscispace.com This process is often repeated multiple times to ensure maximum yield of the desired compounds. nih.gov Following extraction, the crude methanol extract is subjected to solvent-solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids. For instance, the methanolic extract is often partitioned between chloroform (B151607) and water. nih.govnih.gov this compound, being more soluble in the organic solvent, will be concentrated in the chloroform fraction, while more polar compounds will remain in the aqueous layer. nih.gov This partitioning strategy serves as a crucial preliminary purification step, significantly reducing the complexity of the mixture for subsequent chromatographic separation. plos.org

Silica (B1680970) Gel Column Chromatography and Gradient Elution for this compound Purification

Following solvent partitioning, the enriched fraction containing this compound is further purified using silica gel column chromatography. nih.govteledynelabs.com Silica gel, a porous form of silicon dioxide, serves as the stationary phase, the material that remains fixed in the column. teledynelabs.com The choice of silica gel is critical for achieving high-resolution separation. kanto.co.jp

The purification process involves dissolving the chloroform fraction and applying it to the top of a column packed with silica gel. nih.gov A mobile phase, a solvent or a mixture of solvents, is then passed through the column. The separation of compounds is based on their differential adsorption to the silica gel and solubility in the mobile phase. teledynelabs.com

To enhance the separation efficiency, a technique called gradient elution is often employed. uomustansiriyah.edu.iq This involves gradually increasing the polarity of the mobile phase during the chromatography process. uomustansiriyah.edu.iq For the purification of this compound, a common gradient system is a mixture of chloroform and methanol, where the proportion of methanol is steadily increased. nih.govnih.gov This allows for the sequential elution of compounds with increasing polarity. Fractions are collected at regular intervals and analyzed, often by thin-layer chromatography (TLC), to identify those containing pure this compound. phcogj.com

Spectroscopic Approaches to this compound Structure Determination

Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic techniques. mdpi.comresearchgate.net These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. doi.orgcabidigitallibrary.orgresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle. doi.orgacs.org

1D NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments. doi.org For instance, the ¹H NMR spectrum of this compound reveals characteristic signals for protons in different parts of the molecule, such as those on the aromatic rings and the dihydrochalcone (B1670589) backbone. doi.org

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. doi.org COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. HMBC spectra, on the other hand, reveal long-range correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton. doi.org The correct structure of this compound was ultimately confirmed through a combination of 1D and 2D NMR data, along with X-ray diffraction analysis. mdpi.com

Mass Spectrometry and Infrared Spectroscopy in this compound Characterization

Mass spectrometry (MS) and infrared (IR) spectroscopy provide complementary information that is vital for the complete characterization of this compound. yale.eduuci.edu

Mass spectrometry is used to determine the molecular weight of the compound. uci.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio with very high precision. uci.eduresearchgate.net The fragmentation pattern observed in the mass spectrum can also offer clues about the structural components of the molecule. uci.edu For example, the mass spectrum of infectocaryone (B1251981), a related compound, shows a molecular ion peak at m/z 298 and a fragmentation pattern similar to that of this compound. doi.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgpressbooks.pub Different types of chemical bonds absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. libretexts.org In the case of this compound, the IR spectrum shows characteristic absorption bands for functional groups such as carbonyls (C=O) and hydroxyls (O-H). doi.org For instance, the absence of a γ-lactone band around 1780 cm⁻¹ in the IR spectrum of infectocaryone helped to distinguish it from this compound. doi.org

Chemo-taxonomic Significance of this compound-Producing Cryptocarya Species

The presence of this compound and related compounds in various species of the genus Cryptocarya holds significant chemo-taxonomic value. aip.org Chemo-taxonomy is the classification of plants based on their chemical constituents. The distribution of specific secondary metabolites, like this compound, can provide insights into the evolutionary relationships between different plant species. researchgate.net

Cryptocarya is a large genus of evergreen trees and shrubs belonging to the Lauraceae family, with a wide distribution in tropical and subtropical regions. nih.govmdpi.com Phytochemical investigations of numerous Cryptocarya species have led to the isolation of a diverse array of natural products, including alkaloids, flavonoids, and α-pyrones. researchgate.netresearchgate.netthieme-connect.com

This compound has been isolated from several Cryptocarya species, including:

Cryptocarya bourdilloni : This was the first species from which this compound was isolated. mdpi.com

Cryptocarya chinensis : This species is a known source of this compound and other flavonoids. thieme-connect.comnih.govglobalauthorid.com

Cryptocarya concinna : this compound has been isolated from the roots of this species. nih.govnih.govnih.gov

Cryptocarya infectoria : This species has been found to contain this compound and other cytotoxic flavonoids. doi.orgresearchgate.net

Cryptocarya konishii : This species is another source of this compound. aip.orgresearchgate.net

Cryptocarya chartacea : While not explicitly stating the isolation of this compound itself, related alkylated flavanones have been identified, suggesting a similar biosynthetic pathway. researchgate.netacs.org

Cryptocarya crassinervia : This species has been investigated for its chemical constituents, with related flavonoids being isolated. researchgate.netresearchgate.net

Cryptocarya ferrea : This species has been studied for its alkaloid content. phcogj.comcabidigitallibrary.org

Cryptocarya kurzii : This species is known to produce complex flavanones and chalcones. researchgate.netacs.org

Cryptocarya pulchrinervia : This species has yielded cytotoxic pyrone compounds. nih.gov

Cryptocarya rubra : Bioactivity-guided fractionation of extracts from this species has led to the identification of various compounds. scispace.com

Cryptocarya triplinervis : This Australian rainforest plant has been a source of anti-inflammatory δ-lactones. nih.gov

The consistent presence of the unique tetrahydrobenzofuranone core in this compound and its derivatives across different Cryptocarya species suggests that this structural motif could serve as a chemotaxonomic marker for this genus. aip.org The study of the chemical profiles of these plants not only aids in their classification but also highlights the potential of the Cryptocarya genus as a rich source of novel and bioactive natural products.

Synthetic and Biosynthetic Pathways of Cryptocaryone

Total Synthesis Strategies for Cryptocaryone and its Stereoisomers

The total synthesis of this compound and its related compounds has been a subject of extensive research, leading to the development of several innovative strategies.

Enantioselective Total Synthesis Approaches to this compound

In 2018, Chen's group reported a stereoselective synthesis of (+)-cryptocaryone starting from 2-deoxy-d-ribose. mdpi.comnih.govacs.org This method features a boron-mediated aldol (B89426) condensation and a highly stereoselective intramolecular Michael addition. mdpi.comnih.govacs.orgacs.org She's research group, in 2012, synthesized cryptocaryanone A, a related natural product, starting from D-(−)-quinic acid, employing a Mukaiyama aldol reaction as a key step. researchgate.net

Modular Synthesis Techniques for this compound Analogs

The development of modular synthesis techniques has been crucial for producing various analogs of this compound, facilitating structure-activity relationship studies. A modular synthesis of cyclohexenones, which are key intermediates for this compound and its analog infectocaryone (B1251981), has been described. figshare.comnih.gov This approach allows for the flexible and divergent synthesis of flavonoids with a chiral A-ring. nih.govacs.orgacs.orgresearchgate.net The strategy enables access to analogs with different functional groups, which is important for exploring their biological activities. nih.govacs.org For instance, infectocaryone differs from this compound by the absence of a five-membered lactone ring and the presence of a methyl acetate (B1210297) substituent. mdpi.com

The flexibility of these modular approaches is highlighted by the ability to generate various structurally related flavonoids, including cryptogione F, cryptocaryanone B, and cryptochinones A and C, from a common precursor. nih.govacs.org This divergent strategy is particularly valuable for creating a library of analogs for biological screening.

Table 1: Key Data on Enantioselective and Modular Syntheses of this compound and its Analogs

Target Compound(s) Key Strategies/Reactions Starting Material Overall Yield Reference
(+)-Cryptocaryone, (+)-Infectocaryone Iridium-catalyzed asymmetric allylic alkylation, Ring-closing metathesis Carbonate of protected allyl 32% ((+)-Cryptocaryone), 26% ((+)-Infectocaryone) mdpi.comfigshare.com
(+)-Cryptocaryone, (−)-Cryptocaryone Chiral auxiliary-induced synthesis 1,4-Cyclohexadiene (B1204751) 5.9% mdpi.com
(+)-Cryptocaryone and other chiral flavonoids Boron-mediated aldol condensation, Intramolecular Michael addition 2-Deoxy-d-ribose High mdpi.comnih.govacs.org
Cryptocaryanone A Mukaiyama aldol reaction, One-pot cyclization D-(−)-Quinic acid - researchgate.net
(+)-(6R,2′S)-Cryptocaryalactone Ring-closing metathesis Chiral 2,3-epoxy alcohol 58% d-nb.infobeilstein-journals.orgnih.gov

Key Methodological Advances in this compound Synthesis

Several key chemical reactions have been instrumental in the successful synthesis of this compound and its derivatives.

Iridium-Catalyzed Allylic Alkylation : This powerful method has been employed for the enantioselective construction of stereogenic centers. figshare.comnih.govresearchgate.net Helmchen's group utilized this reaction as a key step in their total synthesis of (+)-cryptocaryone and (+)-infectocaryone. mdpi.comfigshare.comnih.gov This reaction is highly valued for its ability to create chiral centers with high enantioselectivity. researchgate.net

Ring-Closing Metathesis (RCM) : RCM has been a crucial tool for constructing the dihydropyrone ring found in this compound and related natural products. d-nb.infobeilstein-journals.orgnih.gov For example, the synthesis of (+)-(6R,2′S)-cryptocaryalactone utilized Grubbs' first-generation catalyst for the RCM reaction to form the lactone ring. d-nb.infobeilstein-journals.orgnih.gov

Boron-Mediated Aldol Condensation : This reaction has been effectively used to couple key fragments in the synthesis of this compound. mdpi.comnih.govacs.orgresearchgate.net Chen's group developed a flexible strategy where a boron-mediated aldol condensation was a key coupling step, allowing for the synthesis of a variety of chiral flavonoids under mild conditions. mdpi.comnih.govacs.org

Intramolecular Michael Addition : This reaction is pivotal for the cyclization step to form the characteristic polysubstituted cyclohexanone (B45756) core of this compound. mdpi.comnih.govacs.orgresearchgate.net The highly stereoselective nature of this addition, particularly from 1,3-diketone substrates, allows for the precise construction of the chiral A-ring. nih.govacs.org

Proposed Biosynthetic Routes to this compound in Cryptocarya Species

The biosynthesis of this compound in its natural plant source, the Cryptocarya species, is believed to follow the flavonoid pathway. acs.org Flavonoids are a large class of plant secondary metabolites with diverse structures and biological functions. acs.org

Precursor Identification and Pathway Intermediates in this compound Biosynthesis

The biosynthesis of dihydrochalcones, the class of compounds to which this compound belongs, originates from the general phenylpropanoid pathway. The common precursor for flavonoid biosynthesis is p-coumaroyl-CoA. mdpi.com In the specific pathway leading to dihydrochalcones, p-coumaroyl-CoA is first reduced to p-dihydrocoumaroyl-CoA. ishs.org This step marks a branch from the main flavonoid pathway.

The formation of the characteristic dihydrochalcone (B1670589) backbone then proceeds through the action of chalcone (B49325) synthase, which catalyzes the condensation of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA. While the precise intermediates leading directly to the complex structure of this compound have not been fully elucidated, it is proposed that a series of enzymatic modifications, including hydroxylations, cyclizations, and the formation of the lactone ring, occur on a simpler dihydrochalcone precursor. mdpi.com

Enzymatic Mechanisms Governing Dihydrochalcone Formation in Relation to this compound

The key enzymatic step differentiating dihydrochalcone biosynthesis is the reduction of the double bond in the C3 unit of a chalcone precursor. This reduction is catalyzed by a chalcone reductase or a similar enzyme. In apple, for example, the formation of p-dihydrocoumaroyl-CoA from p-coumaroyl-CoA has been characterized at the enzymatic level, although the specific gene has not been definitively identified. ishs.org

Following the formation of the basic dihydrochalcone scaffold, further enzymatic modifications are necessary to yield this compound. These likely involve cytochrome P450 monooxygenases for hydroxylation and other tailoring enzymes for the formation of the unique bicyclic ring system and the lactone moiety. For instance, flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase, is known to hydroxylate various flavonoids, although studies on apple F3'H did not show activity towards the dihydrochalcone phloretin (B1677691) under the tested conditions. mdpi.com The formation of the dearomatized A-ring with the C-5 lactone group is a distinctive feature of this compound-type flavonoids, suggesting a unique set of enzymatic reactions within Cryptocarya species. acs.org

Pharmacological Activities and Cellular Mechanisms of Cryptocaryone

Anticancer Activities of Cryptocaryone

This compound has been identified as a potent inhibitor of cancer cell proliferation. iau.iroiccpress.com Its efficacy has been observed in various cancer types, including oral, ovarian, prostate, and hepatocellular carcinoma. mdpi.comauajournals.orgnih.gov The primary mechanism behind its anticancer effect is the induction of apoptosis, a controlled process of cell death that is crucial for tissue homeostasis and eliminating damaged or cancerous cells. nih.govnih.gov

Induction of Apoptosis by this compound in Cancer Cell Lines

This compound triggers apoptosis in cancer cells through several interconnected signaling pathways. nih.govmdpi.commdpi.com Studies have shown that it can effectively induce apoptosis in oral cancer cells (Ca9-22 and CAL 27), ovarian cancer cells (SKOV3, TOV-21G, and TOV-112D), and androgen-independent prostate cancer cells. mdpi.comauajournals.orgnih.gov This induction is characterized by key cellular changes, including cell cycle arrest and the activation of specific molecular cascades that lead to cell demise. mdpi.com

Reactive Oxygen Species (ROS)-Dependent Apoptosis Induction by this compound

A key mechanism of this compound's action is the generation of reactive oxygen species (ROS) within cancer cells. mdpi.commdpi.com ROS are highly reactive molecules that, at elevated levels, can cause significant oxidative stress and damage to cellular components, ultimately leading to apoptosis. nih.govmdpi.com this compound has been shown to stimulate the production of ROS in oral and ovarian cancer cells. nih.govmdpi.commdpi.com This increase in oxidative stress is a critical trigger for the subsequent apoptotic events. nih.govmdpi.com The role of ROS in this compound-induced apoptosis is confirmed by studies where the use of an antioxidant, N-acetylcysteine, rescued cancer cells from death. nih.govnih.gov

Mitochondrial Pathway Modulation by this compound (e.g., Mitochondrial Membrane Potential Dysfunction, Mitochondrial Superoxide Generation)

The mitochondria play a central role in the intrinsic pathway of apoptosis, and this compound has been found to directly target these organelles. mdpi.commdpi.com Treatment with this compound leads to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (MMP). nih.govmdpi.commdpi.com This disruption of the MMP is a critical step in the apoptotic process. Furthermore, this compound induces the generation of mitochondrial superoxide, a specific type of ROS produced within the mitochondria, further contributing to oxidative stress and mitochondrial damage. nih.govmdpi.commdpi.com In some oral cancer cells, an increase in mitochondrial mass has also been observed following treatment, potentially as a compensatory response to the dysfunction. mdpi.com

Death Receptor Pathway Activation by this compound (e.g., Fas, DR4, DR5 Clustering, FADD Recruitment)

In addition to the intrinsic mitochondrial pathway, this compound also activates the extrinsic death receptor pathway of apoptosis. auajournals.orgnih.gov This pathway is initiated by the binding of ligands to death receptors on the cell surface. biolegend.com Research in human androgen-independent prostate cancer cells has shown that this compound can induce the clustering of death receptors, including Fas, DR4, and DR5, on the cell surface. auajournals.orgnih.govmdpi.com This clustering is a crucial step for the recruitment of the adaptor protein Fas-associated death domain (FADD), which in turn recruits pro-caspase-8 to form the death-inducing signaling complex (DISC). auajournals.orgmdpi.com Interestingly, this compound achieves this without altering the total protein levels of the death receptors or their ligands. auajournals.orgnih.gov

Caspase Cascade Activation by this compound (e.g., Caspase-3/7, Caspase-8, Caspase-9)

The activation of caspases, a family of proteases, is a hallmark of apoptosis. abeomics.com this compound has been shown to trigger the caspase cascade in various cancer cell lines. mdpi.commdpi.comauajournals.org It activates both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7). auajournals.orgresearchgate.net The activation of caspase-8 is linked to the death receptor pathway, while the activation of caspase-9 is associated with the mitochondrial pathway. auajournals.orgresearchgate.net The subsequent activation of caspase-3/7 leads to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. mdpi.comnih.gov Studies have demonstrated increased expression of cleaved caspase-3 and cleaved PARP in oral and ovarian cancer cells treated with this compound. mdpi.comresearchgate.net

Cancer Cell LineActivated CaspasesReference
Oral Cancer (Ca9-22, CAL 27)Caspase-3/7 mdpi.com
Ovarian Cancer (TOV-21G, SKOV3)Caspase-3/7, Caspase-8, Caspase-9 nih.govresearchgate.net
Prostate Cancer (PC-3)Caspase-3, Caspase-8 auajournals.orgnih.gov
Hepatocellular Carcinoma (SK-Hep-1, HuH-7, HA22T)Caspase-3 nih.gov
DNA Damage Induction by this compound (e.g., γH2AX Expression, 8-hydroxy-2′-deoxyguanosine)

This compound has been shown to induce DNA damage in cancer cells, which is another trigger for apoptosis. oiccpress.commdpi.commdpi.com The generation of ROS by this compound contributes significantly to this DNA damage. mdpi.com Two key markers of DNA damage, the phosphorylation of the histone variant H2AX (γH2AX) and the formation of 8-hydroxy-2′-deoxyguanosine (8-OHdG), are elevated in cells treated with this compound. mdpi.commdpi.comresearchgate.net The expression of γH2AX indicates the presence of DNA double-strand breaks, a severe form of DNA damage. mdpi.comresearchgate.net The presence of 8-OHdG is a marker of oxidative DNA damage. mdpi.commdpi.comresearchgate.net This DNA damage response further pushes the cancer cells towards apoptosis. iau.irnih.gov

Cancer Cell LineDNA Damage MarkersReference
Oral Cancer (Ca9-22, CAL 27)γH2AX, 8-OHdG mdpi.com
Ovarian Cancer (TOV-21G, SKOV3)γH2AX, 8-OHdG nih.govresearchgate.net

Inhibition of Cell Proliferation by this compound

This compound, a dihydrochalcone (B1670589) derived from plants of the Cryptocarya genus, has demonstrated significant antiproliferative activity against a variety of cancer cell lines. iau.irnbrp.jp Research has shown its effectiveness in inhibiting the growth of oral, prostate, leukemia, and ovarian cancer cells. iau.irnbrp.jpscispace.com The anticancer effects of this compound have been observed in several human cancer cell lines, including oral squamous carcinoma cells (Ca9-22 and CAL 27), prostate cancer cells (PC-3 and DU-145), and various ovarian cancer (OVCA) cell lines (SKOV3, TOV-21G, and TOV-112D). iau.irnbrp.jpscispace.com

The potency of this compound's antiproliferative effect is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. In studies, the IC₅₀ values for this compound have been shown to vary depending on the cancer cell type and the duration of exposure. For instance, in oral cancer cells Ca9-22 and CAL 27, the IC₅₀ values were 11.63 and 3.91 μg/ml, respectively, after 24 hours of treatment. iau.ir In prostate cancer cells, the IC₅₀ values ranged from 1.6 to 3.4 μM after 48 hours. iau.ir Furthermore, this compound was found to be highly potent against murine leukemia P-388 cells, with an IC₅₀ value of 0.04 μM after 48 hours. iau.ir For ovarian cancer cells, the IC₅₀ values at 24 hours were 1.5 μM for TOV-21G, 3 μM for SKOV3, and 9.5 μM for TOV-112D cells. nbrp.jp These findings underscore the broad-spectrum antiproliferative capabilities of this compound. iau.irnbrp.jp

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Exposure Time
Ca9-22 Oral Cancer 11.63 µg/mL 24 h
CAL 27 Oral Cancer 3.91 µg/mL 24 h
PC-3 & DU-145 Prostate Cancer 1.6 - 3.4 µM 48 h
P-388 Murine Leukemia 0.04 µM 48 h
TOV-21G Ovarian Cancer 1.5 µM 24 h
SKOV3 Ovarian Cancer 3 µM 24 h
TOV-112D Ovarian Cancer 9.5 µM 24 h

The mechanism behind this antiproliferative activity involves the induction of apoptosis (programmed cell death) and is often associated with the generation of reactive oxygen species (ROS). iau.irnbrp.jp For example, in ovarian and oral cancer cells, this compound treatment leads to increased ROS levels, which contributes to its cell-killing effects. iau.irnbrp.jp

A key mechanism through which this compound exerts its antiproliferative effects is the induction of cell cycle arrest, specifically at the G2/M checkpoint. nih.govmdpi.com This arrest prevents cancer cells from entering mitosis and subsequently dividing, thereby halting their proliferation. kemkes.go.id Studies have demonstrated that treatment with this compound leads to a dose-dependent accumulation of cells in the G2/M phase in various cancer cell lines, including oral and gastric cancer. nih.govmdpi.com For example, a combined treatment of UVC and this compound was shown to cause a more significant G2/M arrest in oral cancer cells compared to either treatment alone. nih.gov

The molecular machinery governing this G2/M arrest involves the modulation of several key cell cycle regulatory proteins. mdpi.comresearchgate.net Research has shown that this compound treatment can enhance the expression of tumor suppressor proteins like p53 and p21. mdpi.comresearchgate.net The p21 protein is a potent inhibitor of cyclin-dependent kinase (CDK) complexes, which are essential for cell cycle progression. kemkes.go.id By upregulating p21, this compound effectively puts the brakes on the cell cycle. researchgate.net Furthermore, this compound has been observed to increase the expression of 14-3-3σ, a protein that also plays a crucial role in enforcing the G2/M checkpoint, often in response to DNA damage. mdpi.com The coordinated upregulation of these proteins leads to the inhibition of the cdc2/cyclin B1 complex, a key driver of mitotic entry, ultimately resulting in G2/M arrest. researchgate.net

This compound has been shown to modulate critical signaling pathways that are often dysregulated in cancer, thereby contributing to its anticancer effects. nih.gov Notably, it targets the Akt and c-Src signaling cascades, which are central to cell survival, proliferation, and metabolism. nih.gov In human hepatocellular carcinoma (HCC) cells, this compound was found to inhibit the phosphorylation of both Akt and c-Src, effectively suppressing their activity. nih.gov

The inhibition of Akt and c-Src has a significant downstream consequence: the upregulation of the transcription factor FoxO1 (Forkhead box protein O1). nih.gov Normally, Akt and c-Src phosphorylate FoxO1, leading to its exclusion from the nucleus and subsequent degradation. nih.gov By impeding this phosphorylation, this compound promotes the accumulation and nuclear translocation of FoxO1. nih.gov FoxO1 acts as a tumor suppressor by regulating the expression of genes involved in apoptosis and cell cycle arrest.

Furthermore, the modulation of the Akt/FoxO1 axis by this compound also intersects with the NF-κB (nuclear factor-kappa B) pathway. nih.gov The Akt pathway is known to influence NF-κB activity, and by inhibiting Akt, this compound can indirectly affect NF-κB signaling, which is a key player in inflammation and cell survival. Insulin-induced Akt activation can lead to NF-κB activation through the phosphorylation of FOXO1; therefore, by inhibiting Akt and subsequent FOXO1 phosphorylation, this compound may disrupt this pro-survival signaling nexus in cancer cells. nih.gov

A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, also known as the Warburg effect. This process involves a high rate of glucose uptake and lactate (B86563) production, even in the presence of oxygen. This compound has been identified as an inhibitor of this metabolic phenotype in cancer cells. nih.gov It has been reported to induce cytotoxicity by inhibiting glucose transport in cancer cells. nih.gov

Table 2: Effects of this compound on Aerobic Glycolysis in HCC Cells

Parameter Effect of this compound Treatment Associated Signaling Pathway
ATP Synthesis Suppressed Akt/c-Src/FoxO1
Lactate Production Suppressed Akt/c-Src/FoxO1
Glycolytic Capacity Suppressed Akt/c-Src/FoxO1
Glucose Transport Inhibited Akt/c-Src/FoxO1
HK1 Expression Impeded FoxO1 Modulation
Modulation of Signaling Pathways in Oncogenesis by this compound (e.g., Akt, c-Src, FoxO1, NF-κB)

Anti-angiogenic Effects of this compound (General mention for Cryptocarya extracts)

While specific studies focusing solely on the anti-angiogenic properties of isolated this compound are limited, extracts from the Cryptocarya genus have shown potential in this area. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. Inhibition of angiogenesis is a key strategy in cancer therapy. Some compounds found within the Cryptocarya genus have been associated with activities that could interfere with this process, suggesting that extracts from these plants may possess anti-angiogenic properties.

Anti-metastatic Potentials of this compound (General mention for Cryptocarya extracts)

The potential of Cryptocarya extracts to inhibit metastasis, the spread of cancer cells to distant organs, is an emerging area of interest. Although direct evidence for this compound is not extensively documented, related compounds from the Cryptocarya genus have shown promise. For example, cryptobrachytone C, isolated from Cryptocarya pulchrinervia, demonstrated the ability to inhibit the migration of breast cancer cell lines MCF-7 and T47D. Cell migration is a fundamental step in the metastatic cascade. Additionally, some classes of compounds found in the Lauraceae family, to which Cryptocarya belongs, such as certain lactones, have been reported to possess anti-metastatic capabilities. These findings suggest that extracts from Cryptocarya species could harbor compounds with the potential to interfere with metastatic processes.

Anti-inflammatory Activities of this compound

The anti-inflammatory effects of this compound have been demonstrated in cellular models. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammatory processes. Other bioactive compounds isolated from Cryptocarya species, such as certain flavonoids and α-pyrone derivatives, also exhibit anti-inflammatory activity, indicating that this is a characteristic property of phytochemicals from this genus.

Modulation of Inflammatory Mediators by this compound

The inflammatory response involves a complex interplay of various mediators, including pro-inflammatory cytokines and prostaglandins (B1171923). While direct studies extensively detailing this compound's effects on all inflammatory mediators are limited, its mechanism is closely linked to pathways that regulate these molecules. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are known to be stimulated by the activation of the NF-κB pathway. pan.olsztyn.plfrontiersin.org Furthermore, TNF-α and IL-1β can induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins like Prostaglandin E2 (PGE2). nih.gov

Although direct modulation of TNF-α, IL-1β, and IL-6 by this compound is not extensively documented in the available research, related compounds isolated from the Lauraceae family have shown such activity. For instance, compounds like linderone (B8099796) and lucidone (B1675363) have demonstrated inhibitory effects on the production of PGE2, TNF-α, and IL-6, as well as the expression of COX-2. researchgate.net Given that this compound is a known inhibitor of the NF-κB pathway, a primary regulator of these cytokines, it is mechanistically plausible that it exerts its anti-inflammatory effects by downregulating these key mediators.

Inhibition of NF-κB Signaling Pathway by this compound

A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govacs.org The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. frontiersin.orgnih.gov In many inflammatory diseases and cancers, this pathway is constitutively active. nih.govacs.org

This compound exerts its inhibitory effect by preventing the degradation of IκBα, a repressor protein that binds to NF-κB dimers (typically p50/p65) and sequesters them in the cytoplasm. nih.gov In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. nih.gov This releases the NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines. nih.gov Research shows that this compound stabilizes the IκBα protein, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. nih.gov This mechanism effectively shuts down the aberrant activation of the NF-κB pathway. nih.gov The ability of this compound to inhibit IκBα degradation has been observed at concentrations as low as 16 μM. nih.gov

The inhibitory concentration (IC50) of this compound, which reflects its potency in exerting a biological effect, has been reported in various cancer cell lines where NF-κB is active.

Table 1: Cytotoxic and NF-κB Inhibitory Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Assay IC50 Value (μM) Citation
DU-145 Prostate Cancer Cytotoxicity 2.3 nih.gov
P-388 Murine Leukemia MTT 0.04 researchgate.net
KB Oral Epidermoid Carcinoma MTT 1.8 researchgate.net
PC-3 Prostate Cancer Apoptosis 1.6 - 3.4 nih.gov
SK-Hep-1 Hepatocellular Carcinoma Cell Viability 1.37 nih.gov
HuH-7 Hepatocellular Carcinoma Cell Viability 1.60 nih.gov
HA22T Hepatocellular Carcinoma Cell Viability 1.93 nih.gov
TOV-21G Ovarian Cancer MTS 1.5 researchgate.net
SKOV3 Ovarian Cancer MTS 3.0 researchgate.net

This table presents IC50 values related to this compound's anticancer effects, which are often linked to its NF-κB inhibitory mechanism.

Antimicrobial Activities of this compound (General mention for Cryptocarya essential oils)

The Cryptocarya genus is a rich source of essential oils that have demonstrated a wide spectrum of pharmacological activities, including antimicrobial effects. ontosight.airesearchgate.net Studies on essential oils extracted from various Cryptocarya species, such as Cryptocarya alba, Cryptocarya ovalifolia, and Cryptocarya infectoria, have confirmed their activity against a range of pathogenic microbes. researchgate.netuchile.clresearchgate.netnih.gov These essential oils are complex mixtures of compounds, including monoterpenes, sesquiterpenes, and other aromatic molecules, which collectively contribute to their biological properties. researchgate.netnih.gov The antimicrobial potential of these essential oils has positioned them as candidates for use in natural medicine and food preservation. researchgate.netuchile.cl

Antibacterial Mechanisms of this compound

While the essential oils of Cryptocarya species show notable antibacterial activity, the specific mechanisms through which the isolated compound this compound exerts its effects are not yet fully elucidated in the reviewed scientific literature. researchgate.netnih.gov Generally, antibacterial mechanisms of natural compounds like alkaloids and terpenes can involve the disruption of the bacterial cell wall or membrane, inhibition of essential metabolic pathways, or interference with nucleic acid and protein synthesis. mdpi.com For example, extracts from Cryptocarya alba fruits contain compounds like quercetin-3-rutinoside, which is reported to interact with penicillin-binding protein 2a (PBP2a), a key protein in cell-wall synthesis in methicillin-resistant S. aureus (MRSA). However, direct studies detailing this compound's specific mode of action against bacteria are lacking.

Table 2: Antimicrobial Activity of Cryptocarya ovalifolia Essential Oil (COEO)

Microorganism Type MIC (mg/mL) MBC (mg/mL) Interpretation Citation
Streptococcus pneumoniae Gram-positive 1.12 8.93 Bacteriostatic researchgate.net
Clostridium perfringens Gram-positive 1.12 8.93 Bacteriostatic researchgate.net
Bacillus cereus Gram-positive 1.12 8.93 Bacteriostatic researchgate.net
Staphylococcus aureus Gram-positive 2.23 8.93 Bactericidal researchgate.net
Pseudomonas aeruginosa Gram-negative 2.23 8.93 Bactericidal researchgate.net
Escherichia coli Gram-negative 2.23 8.93 Bactericidal researchgate.net
Salmonella typhi Gram-negative 2.23 8.93 Bactericidal researchgate.net
Vibrio fischeri Gram-negative 2.23 8.93 Bactericidal researchgate.net

This table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for the essential oil of a Cryptocarya species, not the pure compound this compound.

Antifungal Mechanisms of this compound

Similar to its antibacterial properties, the antifungal activity of Cryptocarya extracts is well-documented, but the specific mechanism of action for this compound remains an area for further investigation. ontosight.ai Antifungal drugs typically work by targeting structures unique to fungal cells. nih.gov Common mechanisms include the inhibition of ergosterol (B1671047) synthesis, which is a vital component of the fungal cell membrane, or direct interaction with membrane sterols to increase permeability, leading to cell death. nih.govmedscape.com Another major target is the fungal cell wall, primarily through the inhibition of β-glucan synthesis. jmb.or.kr Some antifungal agents are also known to inhibit DNA and protein synthesis. medscape.com

Studies on compounds like aureobasidin A against Cryptococcus neoformans have shown that antifungal action can involve reducing ergosterol content, increasing potassium leakage, and down-regulating genes essential for the cell wall. nih.gov While this compound is a component of antifungally active Cryptocarya extracts, it is yet to be determined if it acts through these or other mechanisms.

Structure Activity Relationship Sar Studies of Cryptocaryone and Its Analogs

Identification of Key Pharmacophoric Features of Cryptocaryone

Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for its interaction with a specific biological target. researchgate.net For this compound, a dihydrochalcone (B1670589) isolated from Cryptocarya species, certain structural moieties are considered critical for its biological effects, particularly its cytotoxic properties. aip.orgoiccpress.com

Research has pointed to the tetrahydrobenzofuranone unit within the this compound molecule as a significant pharmacophore. aip.org This structural feature is believed to play a crucial role in the compound's ability to exert strong cytotoxic effects against various cancer cell lines, including murine leukemia P-388, HL-60, HCT116, and A549. aip.org The presence of this unit is a recurring theme in the discussion of the bioactivity of chalcone (B49325) derivatives isolated from Cryptocarya species. aip.org

Furthermore, the DNA-damaging capability of this compound, a characteristic attributed to its dihydrochalcone structure, is considered a key factor in its anti-proliferative and pro-apoptotic activities. oiccpress.com The ability to induce apoptosis in cancer cells is a significant aspect of its mechanism of action. iau.irnih.gov For instance, this compound has been shown to induce apoptosis in human androgen-independent prostate cancer cells by promoting the clustering of death receptors. nih.gov

A comparative analysis with a structurally similar compound, infectocaryone (B1251981), which differs by the presence of a methoxy (B1213986) and methylene (B1212753) group instead of a γ-lactone group, provides further insight. doi.org The comparison of the biological activities of these two compounds helps to delineate the importance of the γ-lactone ring present in this compound for its specific cytotoxic profile. doi.org

Design and Synthesis of this compound Derivatives with Enhanced Biological Activities

The design and synthesis of derivatives of naturally occurring compounds like this compound are a common strategy to develop new molecules with potentially enhanced or more specific biological activities. nih.govmdpi.com While the direct synthesis of a wide array of this compound derivatives is an ongoing area of research, studies on related dihydrochalcones and their analogs provide valuable insights into synthetic methodologies and SAR. nih.govd-nb.infoyakhak.org

The synthesis of dihydrochalcones can be achieved through methods such as the hydrogenation of the corresponding chalcones. d-nb.info For example, 6-cinnamoyl-3,4-dihydro-2H-chromanes can be hydrogenated to yield the corresponding dihydrocinnamoyl derivatives. d-nb.info Another synthetic approach involves the Claisen-Schmidt aldol (B89426) reaction between a chromano-acetophenone and a benzaldehyde (B42025) to produce a chalcone intermediate, which can then be hydrogenated to the dihydrochalcone. yakhak.org

Modifications to the dihydrochalcone scaffold have been explored to create analogs with different biological profiles. For instance, replacing the methylene bridge of dihydrochalcones with an oxygen atom to create 2-phenoxyacetophenone (B1211918) derivatives has been investigated. nih.gov Some of these oxygen analogs, particularly an oxime derivative with a 4-fluorophenoxy moiety, have demonstrated potent antifungal activity. nih.gov

The synthesis of dihydroisorcordoin derivatives, which are also dihydrochalcones, has been performed to evaluate their anti-oomycete activities. researchgate.net These studies highlight how modifications to the core structure can lead to compounds with different therapeutic applications. The addition of a prenyl side chain to aromatic secondary metabolites, a common modification in nature, is known to affect pharmacological activity, often by increasing lipophilicity and facilitating passage through cell membranes. researchgate.net

The following table presents cytotoxic activities of this compound and related compounds from Cryptocarya species against various cell lines, illustrating the potential of these scaffolds.

CompoundCell LineIC50 (µg/mL)Source
This compound (3) Murine Leukemia P-388< 2 aip.org
HL 60< 2 aip.org
HCT116< 2 aip.org
A549< 10 aip.org
Infectocaryone (2) Murine Leukemia P-388< 2 aip.org
HL 60< 2 aip.org
HCT116< 2 aip.org
Desmethylinfectocaryone (1) Murine Leukemia P-388< 2 aip.org
HL 60< 2 aip.org

This table is interactive. You can sort and filter the data.

Impact of Stereochemistry on this compound's Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. ontosight.ai For chiral molecules like this compound, different stereoisomers can exhibit vastly different pharmacological profiles. researchgate.net

The absolute structure of this compound was definitively established through X-ray analysis of its 8-bromo derivative. doi.orgresearchgate.net This was a critical step, as an incorrect initial structural formulation existed. doi.org Understanding the precise stereochemistry is fundamental to interpreting its SAR.

Studies on chiral A-ring-containing flavonoids, a class that includes this compound, have shown that the specific stereochemical configuration has a strong influence on their biological activity. researchgate.net For example, the cytotoxic activities of this compound and related natural products from Cryptocarya infectoria were found to be significant, with this compound showing cytotoxicity against multi-drug resistant K562-DOX cells. doi.orgresearchgate.net

The synthesis of all possible stereoisomers of a related natural product, cryptocarya diacetate, was undertaken to investigate the relationship between stereochemistry and biological activity, highlighting the importance of this area of research. tandfonline.com

Computational Chemistry Approaches in this compound SAR

Computational chemistry offers powerful tools for investigating SAR, providing insights that can guide the design of new and more effective therapeutic agents. nih.govuni-bonn.de These methods can be broadly categorized as structure-based or ligand-based approaches. nih.gov While specific computational studies focusing exclusively on this compound are emerging, research on related compounds from the Cryptocarya genus demonstrates the utility of these techniques.

Molecular docking is a prominent computational method used to predict the binding orientation and affinity of a ligand to a target protein. A study involving molecular docking of secondary metabolites from Cryptocarya konishii and Cryptocarya lucida, including compounds with structural similarities to this compound, was conducted against the P-glycoprotein substrate, which is implicated in cancer drug resistance. unsoed.ac.idresearchgate.net This type of study can help to elucidate the molecular basis of the observed cytotoxic effects. unsoed.ac.idresearchgate.net

In another study, molecular docking was used to investigate the interaction of cryptoconcatones, dihydropyrone derivatives from Cryptocarya concinna, with α-tubulin. nih.govnih.gov This research was prompted by the structural analogy of cryptoconcatones to pironetin (B1678462), a known α-tubulin binder with anticancer properties. nih.govnih.gov The results suggested that certain cryptoconcatones could bind effectively to the pironetin site on α-tubulin, providing a potential mechanism for their antiproliferative activity. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) analysis is another valuable computational tool that correlates the chemical structure of compounds with their biological activity. nih.govuran.ua While a specific QSAR study for a series of this compound analogs has not been extensively reported, QSAR studies on related chalcones have been performed. For instance, a DFT-based QSAR analysis was conducted on chalcone derivatives to predict their antimycobacterial activity, identifying key molecular descriptors that influence their efficacy. nih.gov Such studies provide a framework that could be applied to a series of this compound derivatives to guide the design of more potent analogs.

The following table summarizes the cytotoxic activity of various cryptocaryol analogs, providing data that could be used for future QSAR studies.

CompoundRelative PDCD4 StabilizationIC50 (µM) in HT-29IC50 (µM) in MCF-7IC50 (µM) in PC-3Source
Cryptocaryol A (1) 1.84.28.16.8 acs.org
Cryptocaryol B (2) 2.13.15.54.5 acs.org
Diastereomer 3 23.55.74.9 acs.org
Diastereomer 4 1.84.56.56.1 acs.org
Diastereomer 5 1.57.910.19.8 acs.org
Hexaol (6) 1.3>100>100>100 acs.org
Hexaol Ac (7) 2.8>100>100>100 acs.org

This table is interactive. You can sort and filter the data.

Advanced Methodologies for Studying Cryptocaryone in Research

In Vitro Cellular Models for Cryptocaryone Efficacy and Mechanism Studies

In vitro studies using established cancer cell lines are fundamental for the initial screening and mechanistic evaluation of this compound. These models allow for controlled investigation into the compound's direct effects on cancer cell proliferation, viability, and the underlying molecular pathways.

Ovarian Cancer Cells : Research has demonstrated this compound's potent antiproliferative effects against various histotypes of ovarian cancer (OVCA). nih.govnih.gov Studies on cell lines such as SKOV3 (adenocarcinoma), TOV-21G (clear cell carcinoma), and TOV-112D (endometrioid carcinoma) revealed that this compound effectively reduces cell viability. nih.govmdpi.com The mechanism is largely attributed to the induction of oxidative stress, evidenced by the generation of reactive oxygen species (ROS) and mitochondrial superoxide. nih.govresearchgate.net This oxidative stress triggers apoptosis, confirmed by subG1 phase accumulation in the cell cycle, positive annexin (B1180172) V staining, and increased activity of caspases, including caspase-3, -7, -8, and -9. nih.govnih.gov Furthermore, this compound was shown to induce DNA damage, indicated by the expression of γH2AX and 8-hydroxy-2'-deoxyguanosine (B1666359). nih.gov The antiproliferative and pro-apoptotic effects could be reversed by pretreatment with the antioxidant N-acetylcysteine, confirming the central role of ROS in this compound's mechanism in ovarian cancer cells. nih.gov

Hepatocellular Carcinoma (HCC) Cells : In human HCC cell lines, this compound has been shown to induce growth inhibition and apoptosis. nih.gov The primary mechanism identified is the inhibition of aerobic glycolysis, a key metabolic hallmark of cancer. nih.gov Mechanistic studies revealed that this compound suppresses ATP synthesis and lactate (B86563) production. nih.govresearchgate.net This is achieved by impeding the phosphorylation of Akt and c-Src, which in turn leads to reduced expression of Hexokinase-1 (HK1) and increased expression of the transcription factor FoxO1. nih.gov These findings suggest that this compound promotes apoptosis in HCC cells by disrupting their energy metabolism through the Akt/c-Src/FoxO1 signaling cascade. nih.gov

Oral Cancer Cells : The efficacy of this compound has been evaluated in oral cancer cell lines, including Ca9-22, CAL 27, HSC-3, and OC-2. nih.govnih.gov The compound dose-dependently reduces the viability of these cells. nih.gov Similar to its effects on ovarian cancer cells, the mechanism in oral cancer cells involves the induction of oxidative stress, leading to ROS generation, mitochondrial depolarization, and DNA damage, as shown by γH2AX flow cytometry. nih.gov These effects culminate in apoptosis, which was confirmed through sub-G1 accumulation, annexin V staining, and pancaspase analysis. nih.gov The critical role of oxidative stress was again demonstrated by the rescue of cells from this compound-induced death through pretreatment with N-acetylcysteine. nih.gov

Prostate Cancer Cells : In androgen-independent prostate cancer cells (PC-3), this compound demonstrates significant antiproliferative and apoptotic effects. nih.gov The mechanism is distinct and involves the clustering of death receptors on the cell surface. nih.gov While it does not alter the total protein levels of death receptors, it induces the aggregation of DR4, DR5, and Fas in both lipid raft and non-raft compartments of the cell membrane. nih.gov This clustering facilitates the recruitment of downstream signaling molecules, including Fas-Associated Death Domain (FADD) and procaspase-8, leading to the activation of caspase-8 and caspase-3, and ultimately, apoptosis. nih.gov

IC₅₀ Values of this compound in Various Cancer Cell Lines (24-hour treatment)
Cancer TypeCell LineHistotypeIC₅₀ (µM)Reference
Ovarian CancerTOV-21GClear Cell Carcinoma1.5 nih.govnih.govmdpi.com
Ovarian CancerSKOV3Adenocarcinoma3.0 nih.govnih.govmdpi.com
Ovarian CancerTOV-112DEndometrioid Carcinoma9.5 nih.govnih.govmdpi.com
Hepatocellular CarcinomaSK-Hep-1-~1.37 researchgate.net
Oral CancerCAL 27-~3.91 µg/mL nih.gov
Oral CancerCa9-22-~11.63 µg/mL nih.gov

In Vivo Animal Models for this compound Efficacy Studies

To validate in vitro findings and evaluate the therapeutic potential of this compound in a whole-organism context, researchers utilize in vivo animal models. These models are crucial for assessing a compound's efficacy, pharmacokinetics, and impact on a tumor within a physiological environment.

Xenograft Models : Xenograft models, particularly those using immunodeficient mice, are a gold standard in preclinical oncology research. nih.gov These models involve the subcutaneous or orthotopic implantation of human cancer cells or patient-derived tumor tissue (PDX) into an animal host. nih.govherabiolabs.com Subcutaneous models are valued for their simplicity and ease of tumor measurement, making them suitable for initial efficacy testing. herabiolabs.comcrownbio.com Orthotopic models, where cancer cells are implanted into the corresponding organ of origin (e.g., ovarian cancer cells into the ovary), better replicate the native tumor microenvironment and are considered more predictive of clinical outcomes, including metastasis. herabiolabs.comreactionbiology.com While these models are ideal for evaluating compounds like this compound, specific studies detailing its efficacy in xenograft models are not extensively reported in the searched literature.

Hamster Buccal Pouch Carcinoma Model : The hamster buccal pouch (HBP) model is a well-characterized and highly reproducible system for studying oral carcinogenesis. nih.govnih.gov Chemical carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) are applied to the cheek pouch, inducing a multi-step progression from hyperplasia to invasive squamous cell carcinoma that closely mimics the development of human oral cancer. nih.govcarcinogenesis.com This model is exceptionally useful for testing the efficacy of chemopreventive and chemotherapeutic agents due to the easy accessibility of the pouch for carcinogen application and monitoring of lesion development. nih.govcarcinogenesis.com Given this compound's demonstrated in vitro activity against oral cancer cells, the HBP model represents a highly relevant platform for future in vivo investigations. nih.govnih.gov

Metabolomic and Proteomic Profiling in Response to this compound Treatment

To gain a deeper, unbiased understanding of the global cellular changes induced by this compound, researchers can employ metabolomic and proteomic profiling. These "omics" technologies provide a snapshot of the thousands of metabolites and proteins within a cell at a given time, revealing novel mechanisms and biomarkers.

Metabolomics : This approach involves the comprehensive analysis of small-molecule metabolites in a biological system. In the context of this compound, metabolomic studies could precisely map the downstream effects of its interference with cancer cell metabolism. For instance, as this compound is known to inhibit aerobic glycolysis in HCC cells, a metabolomic analysis could identify specific alterations in the levels of glucose, lactate, pyruvate, and intermediates of the tricarboxylic acid (TCA) cycle, providing a detailed metabolic signature of its action. nih.govmdpi.com

Proteomics : Proteomic profiling identifies and quantifies the entire protein complement (proteome) of cells or tissues. Techniques like thermal proteome profiling (TPP) and drug affinity responsive target stability (DARTS) are powerful for identifying direct protein targets of a compound. mdpi.com TPP measures changes in protein thermal stability across the proteome upon drug binding, while DARTS assesses how drug binding protects a target protein from enzymatic degradation. mdpi.com Applying these methods could confirm known targets of this compound, such as components of the death receptor pathway, and uncover entirely new protein interactions, offering a broader view of its mechanism of action. nih.govresearchgate.net While comprehensive proteomic studies specifically profiling the response to this compound are not yet widely available, these methodologies represent a key future direction for research.

Target Identification and Validation Techniques for this compound

Identifying the specific molecular targets of this compound is essential for understanding its mechanism and developing it as a therapeutic agent. Research combines computational, biochemical, and genetic approaches to pinpoint and validate these targets.

Identified Targets : Studies have successfully identified several key molecular targets and pathways modulated by this compound. In prostate cancer, it has been shown to target the extrinsic apoptosis pathway by inducing the clustering of death receptors DR4, DR5, and Fas, and their downstream adaptor FADD. nih.gov In hepatocellular carcinoma, the targets are key nodes in metabolic signaling pathways, specifically Akt and c-Src, whose inhibition leads to downstream effects on FoxO1 and HK1. nih.gov

Target Validation Techniques : Once a potential target is identified, its role in the drug's activity is validated. This can be done by using genetic techniques like siRNA to knock down the target protein and observing if the cells become resistant to the drug. Another approach is to use drug-resistant mutants; isolating and sequencing the genomes of cells that have developed resistance to this compound can reveal mutations in the gene encoding its direct target. nih.gov

Multi-Drug Resistance Gene (MDR1) and Cytochrome P450 2D6 (CYP2D6) : The outline mentions MDR1 and CYP2D6 as potential areas of study. MDR1 is a transporter protein that can pump drugs out of cancer cells, causing multi-drug resistance. Cytochrome P450 enzymes, like CYP2D6, are crucial for drug metabolism in the body and can influence a compound's efficacy and clearance. wikipedia.orgnih.gov Currently, based on the available search results, there is no specific published research directly linking this compound's mechanism of action or metabolism to either MDR1 or CYP2D6. Investigating potential interactions with these proteins would be a valuable step in the preclinical development of this compound.

Potential Applications and Future Directions in Cryptocaryone Research

Cryptocaryone as a Lead Compound for Drug Discovery and Development

This compound, a dihydrochalcone (B1670589) isolated from plants of the Cryptocarya genus, has emerged as a promising lead compound in the field of drug discovery. oiccpress.comnih.govnih.govjetir.orgwikipedia.org A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for developing new drugs through chemical modifications. wikipedia.orglibretexts.org this compound's diverse biological activities, particularly its anti-cancer properties, have positioned it as a molecule of significant interest for therapeutic development. oiccpress.comnih.govnih.goviau.irnih.govjfda-online.comauajournals.orgresearchgate.netresearchgate.netnih.gov

The anti-cancer potential of this compound has been documented across various cancer cell lines, including leukemia, colon, prostate, oral, and ovarian cancers. oiccpress.comnih.govnih.govnih.govnih.gov Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and infliction of DNA damage in cancer cells. oiccpress.comnih.govnih.govnih.govmdpi.comnih.gov For instance, in human androgen-independent prostate cancer cells, this compound has been shown to induce apoptosis by stimulating the clustering of death receptors. nih.govauajournals.org Furthermore, it has demonstrated the ability to inhibit aerobic glycolysis in human hepatocellular carcinoma cells, a critical metabolic pathway for cancer cell proliferation. nih.govjfda-online.com

The identification of this compound as a lead compound stems from its potent biological activity and its novel chemical structure, which provides a template for medicinal chemists to design and synthesize more effective and selective analogs. jetir.orglibretexts.org The process of lead optimization involves modifying the structure of the lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects. libretexts.orgupmbiomedicals.com The journey from a hit compound, identified through initial screening, to a lead compound involves rigorous biological testing and chemical refinement. upmbiomedicals.com this compound has successfully transitioned from a hit to a lead, warranting further investigation and development. oiccpress.comnih.govupmbiomedicals.com

Table 1: Investigated Anti-Cancer Activities of this compound

Cancer Type Key Findings References
Oral Cancer Induces apoptosis, oxidative stress, and DNA damage. oiccpress.comnih.gov Shows synergistic anti-proliferative effects with UVC radiation. mdpi.comnih.govresearchgate.netnih.gov oiccpress.comnih.govmdpi.comnih.govresearchgate.netnih.gov
Ovarian Cancer Promotes ROS-dependent antiproliferation and apoptosis. oiccpress.comnih.govresearchgate.net oiccpress.comnih.govresearchgate.net
Prostate Cancer Induces apoptosis through death receptor clustering. nih.govauajournals.org nih.govauajournals.org
Hepatocellular Carcinoma Inhibits aerobic glycolysis, leading to apoptosis. nih.govjfda-online.com nih.govjfda-online.com
Leukemia Cytotoxic activity against leukemia cell lines. nih.govresearchgate.net nih.govresearchgate.net
Colon Cancer Exhibits cytotoxic effects. nih.gov nih.gov

Strategies for Enhancing this compound Bioavailability and Specificity (Conceptual Research)

A significant hurdle in the development of many natural products as therapeutic agents is their poor bioavailability, which refers to the extent and rate at which the active compound is absorbed and becomes available at the site of action. drug-dev.comnih.govnih.gov While specific research on enhancing this compound's bioavailability is still in a conceptual phase, several established strategies could be explored. drug-dev.comnih.govnih.govpatsnap.commdpi-res.com

Formulation Strategies:

Particle Size Reduction: Decreasing the particle size of a compound to the micro or nano-scale can significantly increase its surface area, thereby improving its dissolution rate and subsequent absorption. nih.govpatsnap.com Techniques like nanosizing could be applied to this compound. patsnap.com

Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. nih.govpatsnap.com Creating an amorphous solid dispersion of this compound could enhance its solubility and dissolution. drug-dev.com

Lipid-Based Formulations: Encapsulating this compound in lipid-based nanocarriers such as liposomes or solid lipid nanoparticles could protect it from degradation in the gastrointestinal tract and improve its absorption. drug-dev.comnih.gov

Complexation: The use of cyclodextrins to form inclusion complexes is a common method to increase the aqueous solubility of poorly soluble drugs. nih.govpatsnap.com

Chemical Modification:

Prodrugs: Converting this compound into a prodrug, an inactive derivative that is metabolized into the active form in the body, can improve its absorption and distribution. patsnap.com

Enhancing Specificity:

Improving the specificity of this compound towards cancer cells while minimizing effects on normal cells is crucial for its therapeutic potential.

Targeted Drug Delivery: Attaching this compound to a targeting moiety, such as an antibody or a ligand that recognizes a specific receptor overexpressed on cancer cells, could direct the compound to the tumor site.

Nanocarrier-based Targeting: Nanocarriers can be functionalized with targeting ligands to achieve active targeting of cancer cells. drug-dev.com

These conceptual strategies provide a roadmap for future research aimed at overcoming the potential pharmacokinetic limitations of this compound and enhancing its therapeutic index.

Synergistic Effects of this compound with Other Therapeutic Agents (e.g., Ultraviolet C)

A promising avenue in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. Research has shown that this compound exhibits synergistic effects when combined with other therapeutic agents, most notably with Ultraviolet C (UVC) radiation. oiccpress.commdpi.comnih.govresearchgate.netnih.gov

A study investigating the combined treatment of this compound and UVC on oral cancer cells revealed a significant enhancement in anti-proliferative and apoptotic effects compared to either treatment alone. mdpi.comnih.gov This synergistic interaction was found to be mediated through increased oxidative stress, mitochondrial dysfunction, and DNA damage in the cancer cells. mdpi.comnih.govresearchgate.net The combination led to higher levels of reactive oxygen species (ROS) and more pronounced G2/M cell cycle arrest and apoptosis. oiccpress.commdpi.com

Specifically, the combined UVC/cryptocaryone treatment resulted in:

Higher anti-proliferative activity against oral cancer cells with low cytotoxicity to normal oral cells. mdpi.com

Increased generation of ROS and mitochondrial superoxide. mdpi.com

Enhanced induction of apoptosis, as evidenced by increased expression of cleaved poly (ADP-ribose) polymerase and caspase 3. mdpi.comnih.gov

Greater DNA damage, indicated by higher levels of γH2AX and 8-hydroxy-2'-deoxyguanosine (B1666359) adducts. mdpi.comnih.gov

These findings suggest that this compound can act as a radiosensitizer, making cancer cells more susceptible to the cytotoxic effects of UVC radiation. oiccpress.commdpi.com This synergistic approach could potentially allow for lower doses of both the compound and radiation, thereby reducing side effects while maintaining therapeutic efficacy. researchgate.net

Further research into the synergistic potential of this compound with other conventional chemotherapeutic drugs or targeted therapies could unveil new and more effective combination strategies for cancer treatment.

Unexplored Biological Activities and Molecular Targets of this compound

While the anti-cancer properties of this compound have been the primary focus of research, there is potential for other, as-yet-unexplored biological activities. oiccpress.comnih.govnih.goviau.irnih.govdntb.gov.ua Natural products are often found to possess a wide range of pharmacological effects. researchgate.netphcogj.com

Potential Unexplored Activities:

Neuroprotective Effects: Many phytochemicals have demonstrated neuroprotective properties. phcogj.comnih.govnih.gov Given its antioxidant and anti-inflammatory activities, investigating the potential of this compound in models of neurodegenerative diseases could be a fruitful area of research. oiccpress.comresearchgate.netphcogj.comnih.gov

Anti-inflammatory Properties: Although some Cryptocarya species have been noted for their anti-inflammatory effects, the specific anti-inflammatory mechanisms of this compound remain to be fully elucidated. oiccpress.comiau.irnih.govresearchgate.net

Antimicrobial and Antiviral Activities: Other compounds isolated from Cryptocarya have shown anti-HIV and anti-dengue virus activity. nih.gov Screening this compound against a panel of microbial and viral pathogens could reveal new therapeutic applications.

Unexplored Molecular Targets:

The precise molecular targets of this compound are still being investigated. While studies have implicated pathways involving ROS generation, apoptosis, and glycolysis inhibition, the direct protein interactions of this compound are not fully understood. nih.govjfda-online.commdpi.com

Computational modeling predicted that the multidrug-resistance gene (MDR1) and cytochrome P450 2D6 (CYP2D6) could be potential targets of this compound. mdpi.com Further experimental validation is needed to confirm these interactions. Identifying the direct molecular targets of this compound is crucial for understanding its mechanism of action and for designing more specific and potent derivatives.

Sustainable Production and Supply of this compound for Research

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on a sustainable and reliable supply of the compound. Currently, this compound is primarily obtained through isolation from its natural source, the Cryptocarya plant. nih.govnih.gov However, reliance on natural extraction can be fraught with challenges, including low yields, batch-to-batch variability, and environmental concerns.

To address these limitations, the development of synthetic routes for this compound production is essential. Several research groups have successfully achieved the total synthesis of this compound. mdpi.comnih.govresearchgate.netacs.orgacs.org These synthetic strategies, often involving multiple steps, provide a means to produce this compound and its analogs in a controlled and scalable manner. mdpi.comnih.govacs.orgacs.org

For instance, one approach utilized a nine-step reaction sequence starting from 1,4-cyclohexadiene (B1204751) to produce (+)-cryptocaryone. mdpi.comresearchgate.net Another strategy employed an iridium-catalyzed allylic alkylation and ring-closing metathesis as key steps. acs.org A flexible strategy has also been developed for the stereoselective synthesis of (+)-cryptocaryone and related flavonoids from 2-deoxy-d-ribose. nih.govacs.org

Challenges and Opportunities in this compound Academic Research

The academic research landscape for this compound is filled with both challenges and opportunities.

Challenges:

Limited Bioavailability and Specificity: As previously discussed, the potential for poor bioavailability and the need for enhanced tumor specificity are significant hurdles that need to be addressed through formulation and drug delivery strategies. drug-dev.comnih.gov

Complexity of Synthesis: While total synthesis has been achieved, the multi-step nature of the current synthetic routes can be complex and may not be economically viable for large-scale production without further optimization. mdpi.comacs.org

Elucidation of Molecular Targets: A comprehensive understanding of the direct molecular targets and the full spectrum of its mechanisms of action is still lacking. mdpi.com

In Vivo Efficacy and Safety: While in vitro studies are promising, extensive in vivo studies in animal models are required to establish the efficacy and safety profile of this compound before it can be considered for clinical trials. oiccpress.com

Opportunities:

Lead Compound for Novel Therapeutics: this compound's unique structure and potent bioactivity make it an excellent platform for the development of new anti-cancer agents. oiccpress.comnih.govnih.gov

Synergistic Combination Therapies: The demonstrated synergy with UVC radiation opens up exciting possibilities for developing combination therapies that could be more effective and have fewer side effects than current treatments. mdpi.comnih.govresearchgate.net

Exploration of New Biological Activities: The potential for neuroprotective, anti-inflammatory, and antimicrobial activities presents a wide-open field for future research. nih.govresearchgate.netphcogj.comnih.gov

Advancements in Synthetic Chemistry: The challenges associated with its synthesis also present an opportunity for innovation in synthetic methodologies to develop more efficient and scalable routes. mdpi.comnih.govacs.orgacs.org

Q & A

Q. What are the primary mechanisms through which Cryptocaryone induces apoptosis in hepatocellular carcinoma (HCC) cells?

this compound inhibits phosphorylation of Akt and c-Src, upregulates FoxO1, and suppresses hexokinase-1 (HK1) expression, leading to glycolysis inhibition and caspase-3/PARP-dependent apoptosis. Key methods include Western blot analysis for cleaved caspase-3 and PARP, and Seahorse XF24 metabolic flux analysis to measure glycolytic activity .

Q. Which experimental models are commonly used to evaluate this compound's antitumor activity?

Human HCC cell lines (SK-Hep-1, HuH-7, HA22T) are standard models. Dose-response curves (0–2.5 mM this compound) and IC50 calculations (e.g., 1.37 ± 0.03 mM in SK-Hep-1) are generated using MTT assays to quantify growth inhibition .

Q. How is this compound's effect on cellular glycolysis quantified experimentally?

Seahorse XF Analyzer measures extracellular acidification rate (ECAR), ATP levels, and lactate production. Glycolytic capacity is calculated by comparing basal glycolysis to maximal glycolytic flux under stress conditions (e.g., oligomycin treatment) .

Q. What biomarkers are used to assess this compound-induced apoptosis in HCC cells?

Cleaved caspase-3 and PARP via Western blot, Annexin V/PI staining for flow cytometry, and nuclear translocation of FoxO1 (immunofluorescence) are validated biomarkers .

Q. What clinical correlations support the relevance of this compound's molecular targets in HCC?

TCGA data analysis reveals that high HK1 mRNA expression correlates with poor survival in HCC patients, while FoxO1 levels inversely correlate with HK1, validating in vitro findings .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound's cytotoxic efficacy across cancer types?

Compare mechanisms such as glucose uptake inhibition (e.g., HT-29 colon cancer IC50 = 0.32 µM) vs. glycolysis suppression (HCC IC50 ~1.5 mM). Use glucose transport assays (e.g., 2-NBDG uptake) and RNA sequencing to identify tissue-specific pathways .

Q. What methodological approaches validate the role of FoxO1 in this compound-mediated apoptosis?

siRNA-mediated FoxO1 knockdown in HCC cells reduces apoptosis and rescues HK1 expression. Co-immunoprecipitation confirms FoxO1 interaction with pro-apoptotic BCL-2 proteins. Clinical datasets (e.g., TCGA) are analyzed for FoxO1/HK1 mRNA correlations .

Q. What challenges exist in synthesizing this compound for research purposes?

this compound’s chiral A-ring (5R,6S configuration) requires enantioselective synthesis. Methods include X-ray crystallography for absolute configuration determination and chiral auxiliary-based synthesis to verify enantiomers (e.g., Kita’s 2010 protocol) .

Q. How do researchers address potential off-target effects when studying this compound's signaling pathways?

Combine this compound with selective kinase inhibitors (e.g., Akt inhibitor MK-2206) to isolate pathway-specific effects. Phosphoproteomic profiling identifies off-target kinase interactions .

Q. What strategies optimize this compound's bioavailability in preclinical models despite its low natural yield?

Semi-synthesis from abundant precursors (e.g., chalcone derivatives) or nanoparticle encapsulation (e.g., PLGA nanoparticles) enhances stability and tumor targeting. In vivo pharmacokinetic studies in xenograft models validate bioavailability improvements .

Methodological Notes

  • Data Contradiction Analysis : Conflicting efficacy across cancer types (e.g., colon vs. HCC) may arise from differential glucose dependency. Use metabolomic profiling to map cancer-specific metabolic vulnerabilities .
  • Experimental Design : For pathway validation, combine genetic (siRNA) and pharmacological (kinase inhibitors) approaches to confirm mechanistic hierarchy .
  • Structural Characterization : Absolute configuration determination requires hybrid methods (ECD spectroscopy, X-ray crystallography) to resolve ambiguities in chiral centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptocaryone
Reactant of Route 2
Cryptocaryone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.